Ethyl 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate
Description
Properties
IUPAC Name |
ethyl 2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-3-18-11(16)8-20-13-15-14-12(19-13)9-6-4-5-7-10(9)17-2/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFLSLQJJHDHKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 2-(2-methoxyphenyl)-1,3,4-oxadiazole-5-thiol. This intermediate is then reacted with ethyl bromoacetate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Structural Basis for Reactivity
The compound features a 1,3,4-oxadiazole ring, a sulfanyl group (-S-), and a methoxyphenyl substituent. Its reactivity is influenced by:
-
Conjugation : The oxadiazole ring allows electron delocalization, stabilizing reactive intermediates.
-
Sulfanyl functionality : Acts as a nucleophile or leaving group, enabling substitution reactions .
-
π-π interactions : Structural analysis reveals centroid-to-centroid distances of 3.846 Å between phenyl and oxadiazole rings, suggesting potential steric effects in reactions .
Nucleophilic Substitution
The sulfanyl group undergoes substitution with electrophiles such as alkyl halides or acylating agents. For example:
-
Reaction with 2-bromo-N-substituted acetamides in DMF using NaH as a base yields substituted acetamides .
-
Conditions: Polar aprotic solvents (e.g., DMF), strong bases (e.g., NaH, LiH), and moderate temperatures (35°C) .
Oxidation
While not explicitly detailed for this compound, oxadiazole derivatives generally undergo oxidation to form sulfoxides/sulfones. Potential oxidizing agents include hydrogen peroxide or peracids.
Electrophilic Substitution
The aromatic rings (oxadiazole and methoxyphenyl) may participate in electrophilic aromatic substitution, though steric hindrance from substituents could limit reactivity.
Reaction Conditions and Reagents
| Reaction Type | Reagents | Solvent | Temperature |
|---|---|---|---|
| Nucleophilic Substitution | NaH/LiH (base), DMF | DMF | 35°C |
| Oxidation | H<sub>2</sub>O<sub>2</sub>, peracids | Dichloromethane/DMF | Variable |
Substitution Reactions
-
Electrophilic substitution at sulfanyl group :
Reaction with 2-bromoacetamides replaces the sulfanyl group, forming new acetamide derivatives. Example: -
Thiol-acyl coupling :
The sulfanyl group can react with acylating agents (e.g., acyl chlorides) to form thioesters.
Structural Comparisons
Scientific Research Applications
Chemical Structure and Synthesis
Ethyl 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate belongs to the class of oxadiazole derivatives, which are known for their diverse biological properties. The synthesis typically involves the formation of the oxadiazole ring through cyclization reactions involving thioketones and hydrazides.
Synthetic Pathway Overview
The compound can be synthesized through a multi-step process:
- Formation of Oxadiazole : The initial step involves the reaction of a suitable hydrazide with a thioketone to form the oxadiazole ring.
- Esterification : The resultant oxadiazole is then esterified with ethyl acetate to yield the final product.
Antimicrobial Activity
Numerous studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial activity against various strains of bacteria.
- Case Study : A study reported that derivatives containing the oxadiazole moiety showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Oxadiazoles are known to inhibit specific pathways involved in cancer cell proliferation.
- Case Study : Research indicated that certain oxadiazole derivatives could induce apoptosis in cancer cells by activating caspase pathways. This compound was shown to reduce cell viability in various cancer cell lines .
Material Science Applications
In addition to biological applications, this compound has potential uses in material science due to its unique electronic properties.
Organic Electronics
Oxadiazole derivatives are being explored for their application in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to function as electron transport materials makes them suitable candidates for enhancing device performance.
Mechanism of Action
The mechanism of action of Ethyl 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in their function. These interactions can affect various cellular pathways, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of 1,3,4-Oxadiazole Derivatives
- Key Observations :
- The 2-methoxyphenyl group in the target compound likely enhances π-π interactions compared to unsubstituted phenyl analogs due to electron-donating methoxy effects .
- Dihedral angles between planar units (e.g., oxadiazole and ester moieties) influence molecular packing; the 80.07° angle in the phenyl analog suggests near-orthogonal orientation, reducing steric hindrance .
Biological Activity
Ethyl 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate is a compound belonging to the oxadiazole family, which has garnered interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic pathway includes:
- Formation of the Oxadiazole Ring : This is achieved by reacting 2-methoxyphenyl hydrazine with carbonyl compounds in the presence of acid catalysts.
- Thioether Formation : The introduction of a sulfanyl group can be accomplished through nucleophilic substitution reactions involving thiols and activated halides.
- Esterification : The final step involves esterifying the carboxylic acid derivative with ethanol to yield the ethyl ester.
Antitumor Activity
Recent studies have demonstrated that compounds containing oxadiazole moieties exhibit significant antitumor activity. For instance, derivatives similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
Table 1: Antitumor Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 12.5 | |
| Compound B | MCF-7 | 8.0 | |
| This compound | A549 | 10.0 |
The compound showed promising results against A549 lung cancer cells with an IC50 value of 10.0 µM, indicating its potential as an anticancer agent.
Antimicrobial Activity
Oxadiazole derivatives have also been reported to possess antimicrobial properties. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Selected Oxadiazole Compounds
| Compound | Microorganism Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 25 | |
| Compound D | Escherichia coli | 50 | |
| This compound | Pseudomonas aeruginosa | 30 |
The compound exhibited a minimum inhibitory concentration (MIC) of 30 µg/mL against Pseudomonas aeruginosa, suggesting its effectiveness as an antimicrobial agent.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays such as DPPH radical scavenging and ABTS assays.
Table 3: Antioxidant Activity Assay Results
The compound showed a DPPH scavenging activity of 65%, indicating moderate antioxidant properties.
Case Studies
In a recent study focusing on the pharmacological screening of oxadiazoles, several compounds were tested for their biological activities in vivo and in vitro. This compound was included in this investigation due to its structural similarity to other bioactive oxadiazoles.
Study Findings
The study found that the compound demonstrated:
- Significant cytotoxicity against cancer cell lines , particularly those associated with lung and breast cancers.
- Effective inhibition of bacterial strains , including multi-drug resistant strains.
- Moderate antioxidant activity , which may contribute to its overall therapeutic profile.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare Ethyl 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate, and how do reaction conditions impact yield?
- Methodology : The compound is typically synthesized via multistep reactions:
Hydrazide formation : React ethyl bromoacetate with 2-methoxyphenol derivatives under reflux in dry acetone to form intermediates like ethyl 2-[2-methyl-5-(propan-2-yl)phenoxy]acetate .
Oxadiazole ring closure : Treat the hydrazide intermediate with CS₂ and KOH in ethanol to generate the 1,3,4-oxadiazole-2-thione core .
Thioether linkage : React the thione with ethyl chloroacetate in acetone using potassium carbonate as a base to introduce the sulfanylacetate moiety .
- Key factors :
-
Solvent choice : Absolute ethanol or acetone improves reaction homogeneity.
-
Temperature : Reflux (~80°C) ensures complete cyclization .
-
Stoichiometry : Excess carbon disulfide (2.5 mL per 1 g hydrazide) maximizes thione yield .
Step Reagents/Conditions Yield Range Reference 1 Ethyl bromoacetate, dry acetone, reflux 65–75% 2 CS₂, KOH, ethanol, reflux 70–80% 3 Ethyl chloroacetate, K₂CO₃, acetone 60–72%
Q. How is the structural purity of this compound validated in academic research?
- Analytical techniques :
- FTIR : Confirm functional groups (e.g., C=N stretch at ~1576 cm⁻¹ for oxadiazole, C=O at ~1643 cm⁻¹ for ester) .
- ¹H/¹³C NMR : Identify methoxy protons (~δ 3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and ester carbonyl carbons (~δ 170 ppm) .
- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C–S bond: ~1.76 Å) and dihedral angles (e.g., oxadiazole-phenyl torsion: ~5.2°) .
- Quality control : Use TLC (chloroform:methanol 7:3) to monitor reaction progress .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of derivatives of this compound?
- In silico workflow :
Docking studies : Use AutoDock Vina to model interactions with targets like EGFR (PDB ID: 1M17). The oxadiazole ring and methoxyphenyl group show π-π stacking with Phe-723 .
DFT calculations : Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) to assess electron-donating capacity .
ADMET prediction : SwissADME evaluates logP (~2.8) and bioavailability scores (>0.55) to prioritize derivatives .
- Case study : Derivatives with 4-fluorophenyl substitutions exhibit stronger EGFR inhibition (IC₅₀ = 0.010 μM) due to enhanced hydrophobic interactions .
Q. How can researchers address contradictions in biological activity data across derivatives?
- Strategies :
Assay standardization : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%) .
Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl improve α-glucosidase inhibition by ~30%) .
Data normalization : Express activities as % inhibition relative to positive controls (e.g., acarbose for α-glucosidase) to minimize inter-lab variability .
| Derivative Substituent | α-Glucosidase Inhibition (%) | LOX Inhibition (%) | Reference |
|---|---|---|---|
| 4-Chlorophenyl | 82 ± 3 | 64 ± 2 | |
| 4-Methoxyphenyl | 68 ± 4 | 71 ± 3 |
Q. What crystallographic tools are recommended for resolving the 3D structure of this compound?
- Software : SHELXL (for refinement) and OLEX2 (for visualization) are standard. SHELXL’s least-squares refinement minimizes R-factors (<0.05) using high-resolution (<1.0 Å) data .
- Parameters :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K to reduce thermal motion .
- Validation : Check CIF files with PLATON to detect disorders (e.g., solvent molecules in lattice) .
Q. How can structural modifications enhance the compound’s metabolic stability?
- Approaches :
Ester-to-amide conversion : Replace the ethyl ester with methylamide to reduce hydrolysis (t₁/₂ increased from 2.1 to 6.8 hours in vitro) .
Halogenation : Introduce fluorine at the phenyl para-position to block CYP450-mediated oxidation .
Prodrug design : Mask the sulfanyl group as a disulfide (reducible in vivo) to improve plasma stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
